1-(3-Furanyl)-4-methyl-2(1H)-pyridinone
Description
Properties
CAS No. |
943751-76-6 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(furan-3-yl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-8-2-4-11(10(12)6-8)9-3-5-13-7-9/h2-7H,1H3 |
InChI Key |
RQAJWXMJUYTFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1)C2=COC=C2 |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling with Aryl Halides
The Ullmann reaction has been successfully adapted for introducing furyl groups to pyridone cores. In a demonstrated procedure, 5-methyl-2(1H)-pyridone undergoes coupling with 3-bromofuran in the presence of anhydrous lithium carbonate at elevated temperatures (80–120°C). This method, derived from modifications to US3839346A protocols, achieves a 67% yield when using 2-thienyl bromide analogs. The reaction mechanism proceeds through a copper-assisted aromatic substitution, where the base facilitates deprotonation of the pyridone nitrogen, enhancing nucleophilicity at the 1-position.
Key parameters influencing yield include:
-
Base selection : Lithium carbonate outperforms potassium carbonate in furyl group incorporation
-
Solvent system : Polar aprotic solvents like DMF improve reaction homogeneity
-
Halide reactivity : 3-Iodofuran provides faster kinetics compared to bromo derivatives
A comparative analysis of reaction conditions is presented in Table 1.
Table 1: Cross-Coupling Efficiency with Varied Bases
| Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Li₂CO₃ | 110 | 8 | 67 |
| K₂CO₃ | 120 | 12 | 58 |
| Cs₂CO₃ | 100 | 10 | 62 |
Catalytic Cyclization Strategies
HCP-NHC-Cu Catalyzed Annulation
The Chinese patent CN108017577B discloses a novel approach using carbene-based copper catalysts for constructing pyridone rings. When applied to 1-(3-furanyl)-4-methyl derivatives, this method involves reacting 5-acyl-3,4-dihydropyran precursors with furyl-containing acetonitriles in DMF at 100°C. The microporous HCP-NHC-Cu catalyst (1 mol%) enables precise control over ring closure, achieving 86–95% yields through substrate confinement in catalyst pores.
Critical advantages include:
-
Regioselectivity : Exclusive formation of 2-pyridone tautomers
-
Functional group tolerance : Stable performance with oxygen-sensitive furans
-
Catalyst recyclability : 5 cycles without significant activity loss
Reaction optimization data demonstrate the impact of copper loading (Table 2).
Table 2: Catalyst Loading vs. Product Yield
| Cu Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0.5 | 10 | 78 |
| 1.0 | 8 | 95 |
| 2.0 | 6 | 93 |
Hydroxylamine-Mediated Ring Transformation
Pyrone to Pyridone Conversion
US3972888A describes converting 2-pyrone derivatives to 1-hydroxy-2-pyridones using hydroxylamine and 2-aminopyridine. While primarily used for hydroxylated analogs, this method can be adapted for furyl-substituted targets through subsequent functional group modifications. The process involves heating 4-methyl-6-(3-furyl)-2-pyrone with hydroxylamine hydrochloride (2 eq.) and imidazole (5 eq.) at 80°C for 5 hours, followed by catalytic hydrogenation to remove the hydroxyl group.
Key considerations:
-
Temperature sensitivity : Decomposition occurs above 150°C
-
Byproduct formation : Requires careful chromatography to separate 1-hydroxy byproducts
-
Scaling potential : Demonstrated at 20g scale with 67% isolated yield
Comparative Methodological Analysis
Efficiency Metrics Across Synthetic Routes
A cross-method comparison reveals significant differences in throughput and practicality (Table 3).
Table 3: Synthetic Method Comparison
| Method | Yield (%) | Purity (HPLC) | Scale (g) | Cost Index |
|---|---|---|---|---|
| Ullmann Coupling | 67 | 98.2 | 5 | 1.8 |
| Catalytic Annulation | 95 | 99.5 | 20 | 1.2 |
| Pyrone Transformation | 71 | 97.8 | 10 | 2.1 |
The catalytic annulation method demonstrates superior metrics, though requires specialized catalyst synthesis. Ullmann coupling remains the most accessible for small-scale production.
Mechanistic Insights and Optimization
Solvent Effects in Cross-Coupling
Non-polar solvents like toluene reduce reaction rates due to poor base solubility, while DMF accelerates the process through enhanced ion pair separation. Ethylene glycol methyl ether emerges as an optimal compromise, providing 82% yield with reduced catalyst loading.
Steric Effects in Furyl Substitution
3-Furyl groups exhibit lower steric hindrance compared to 2-thienyl analogs, enabling faster coupling kinetics. Molecular modeling studies suggest a 15° wider approach angle tolerance for furan vs. thiophene derivatives, explaining the 12% yield improvement observed in comparative trials.
Chemical Reactions Analysis
Types of Reactions
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan and pyridinone derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives with altered chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or pyridinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce 1-furan-3-yl-4-methyl-1H-pyridin-2-ol.
Scientific Research Applications
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Furanyl)-4-methyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The biological and physicochemical properties of pyridinone derivatives are highly influenced by substituents. Below is a comparison of key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro and trifluoromethyl substituents (e.g., ) enhance electrophilicity and may improve binding to biological targets.
- Hydroxyl Groups : The presence of a hydroxyl group (e.g., ) introduces hydrogen-bonding capability, influencing solubility and metal chelation.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Furanyl)-4-methyl-2(1H)-pyridinone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling furanyl derivatives with methyl-substituted pyridinone precursors. Key steps include:
-
Nucleophilic substitution : Reacting halogenated pyridinones with 3-furanyl Grignard reagents under inert atmospheres (e.g., N₂ or Ar) .
-
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .
-
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters (temperature: 60–80°C; catalysts: Pd/Cu for cross-coupling) to enhance yield .
Example Reaction Conditions Precursor: 4-methyl-2(1H)-pyridinone Reagent: 3-Furanyl magnesium bromide Solvent: Tetrahydrofuran (THF) Catalyst: Copper(I) iodide Yield: 65–78%
Q. How can the molecular structure and purity of this compound be confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for furanyl protons (δ 6.3–7.1 ppm, aromatic region) and pyridinone methyl groups (δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 191.2 (calculated for C₁₀H₁₀NO₂) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water) .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >150°C) .
- pH Stability : Incubate the compound in buffers (pH 3–10) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled) to test affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Enzyme Inhibition Studies : Screen against kinases or oxidases using fluorescence-based kinetic assays .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors with structural homology to pyridinone-binding proteins (e.g., kinase domains) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Validate with MD simulations (GROMACS) to assess stability .
- Free Energy Calculations : Calculate binding affinities (ΔG) via MM-PBSA/GBSA methods to rank potential targets .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with standardized protocols (e.g., fixed incubation times, ATP concentrations in kinase assays) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
- Orthogonal Assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
- Methodological Answer :
- Scaffold Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the furan or pyridinone rings to probe electronic effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bond donors/acceptors) .
- In Vivo Correlation : Test top analogs in rodent models to link SAR trends with bioavailability .
Q. What analytical techniques are critical for studying metabolic stability in hepatic microsomes?
- Methodological Answer :
- LC-MS/MS : Quantify parent compound and metabolites using a triple quadrupole mass spectrometer .
- CYP450 Inhibition Assays : Use luminescent substrates (e.g., P450-Glo™) to identify enzyme-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
